An In-Depth Technical Guide to 5-Fluoro-N,2-dimethylaniline (CAS 881848-77-7): A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 5-Fluoro-N,2-dimethylaniline (CAS 881848-77-7): A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Anilines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow chemists to fine-tune a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3][4] It is within this context that building blocks like 5-Fluoro-N,2-dimethylaniline have emerged as valuable intermediates. This guide, intended for the practicing scientist, provides a deep dive into the synthesis, characterization, and application of this versatile compound, grounding technical protocols in the chemical principles that drive their efficacy.
Physicochemical Profile and Structural Attributes
5-Fluoro-N,2-dimethylaniline is a substituted aniline derivative whose structure offers a unique combination of reactive handles and modulating groups.
| Property | Value | Source |
| CAS Number | 881848-77-7 | [2][5] |
| Molecular Formula | C₈H₁₀FN | [2][5] |
| Molecular Weight | 139.17 g/mol | [2][5] |
| SMILES | CC1=C(C=C(C=C1)F)NC | [2][5] |
| MDL Number | MFCD10000410 | [2][5] |
The key structural features are:
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Aniline Core: Provides a nucleophilic secondary amine for standard amide bond formations, Buchwald-Hartwig aminations, and other coupling reactions essential for building complex drug scaffolds.
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Fluorine at C5: Positioned meta to the amino group, the fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the aniline nitrogen, making it less basic. This reduced basicity can improve oral bioavailability by decreasing the likelihood of protonation in the gastrointestinal tract.[4] Furthermore, the C-F bond can block a potential site of metabolic oxidation, enhancing the compound's pharmacokinetic profile.[1][2]
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Methyl Group at C2: This ortho methyl group provides steric bulk, which can influence the conformation of downstream products and their binding to target proteins.
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N-Methyl Group: The secondary amine is a common feature in pharmaceutical intermediates, often participating in the core structure of the final active pharmaceutical ingredient (API).
Synthesis and Purification: A Validated Approach
While specific journal-documented syntheses for 5-Fluoro-N,2-dimethylaniline are not widespread in public literature, a robust and logical pathway can be constructed based on established methodologies for analogous N-methylated fluoroanilines. The most common and industrially scalable approach involves the N-methylation of the corresponding primary aniline.
Proposed Synthetic Pathway
A highly plausible two-step synthesis starts from the commercially available 4-Fluoro-2-nitrotoluene, proceeding through reduction and subsequent N-methylation.
Caption: Proposed two-step synthesis of 5-Fluoro-N,2-dimethylaniline.
Experimental Protocol: N-Methylation of 5-Fluoro-2-methylaniline
This protocol is adapted from a patented procedure for the N-methylation of a similar fluoroaniline using dimethyl carbonate (DMC), a green and effective methylating agent.[6]
Step 1: Reaction Setup
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To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Fluoro-2-methylaniline (1.0 eq).
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Add dimethyl carbonate (DMC), serving as both the reagent and solvent (approx. 5-7 eq by mass relative to the aniline).[6]
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Add a basic catalyst, such as basic kaolin or an alkali-treated molecular sieve (5-10% by mass of the aniline).[6]
Causality Insight: Dimethyl carbonate is a superior choice to traditional methylating agents like methyl iodide or dimethyl sulfate. It is less toxic, produces non-corrosive byproducts (methanol and CO₂), and the reaction can often be driven to completion with high selectivity for mono-methylation by controlling stoichiometry and temperature. The basic catalyst is crucial for activating the aniline nucleophile.
Step 2: Reaction Execution
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Stir the heterogeneous mixture and heat to reflux (typically 80-120 °C) under a nitrogen atmosphere.[6]
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Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 10-15 hours.[6] The disappearance of the starting material and the appearance of a new, less polar spot (for the secondary amine) indicates progress.
Step 3: Work-up and Purification
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Cool the reaction mixture to room temperature.
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Remove the solid catalyst by filtration.
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The filtrate, containing the product and excess DMC, is concentrated under reduced pressure to remove the bulk of the DMC.
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The crude product can be purified by vacuum distillation. Given the aniline's susceptibility to oxidation, distillation under reduced pressure is preferable to column chromatography for larger scales to remove non-volatile impurities.[7]
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For laboratory scale, purification can be achieved via flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a typical eluent system for anilines.
Self-Validation System: The purity of the final product must be rigorously validated by the analytical methods described in the next section. The absence of the starting primary amine and the N,N-dimethylated by-product should be confirmed by GC-MS and NMR.
Analytical Characterization and Quality Control
Ensuring the identity and purity of 5-Fluoro-N,2-dimethylaniline is critical for its use in regulated drug development workflows. While a public repository of spectra for this specific compound is not available, data can be requested from commercial suppliers.[5][8] Based on its structure and data from close analogues, the expected analytical profile is as follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region (approx. 6.5-7.0 ppm): Three distinct signals, exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom. - N-H Signal: A broad singlet, the chemical shift of which is concentration-dependent. - N-CH₃ Signal (approx. 2.8 ppm): A singlet integrating to 3 hydrogens. - Ar-CH₃ Signal (approx. 2.1 ppm): A singlet integrating to 3 hydrogens. |
| ¹³C NMR | - Aromatic Region: Six signals. The carbon attached to fluorine (C-F) will appear as a doublet with a large ¹JCF coupling constant (typically >200 Hz). Carbons ortho and meta to the fluorine will show smaller ²JCF and ³JCF couplings. - N-CH₃ Signal: One signal in the aliphatic region (approx. 30-35 ppm). - Ar-CH₃ Signal: One signal in the aliphatic region (approx. 15-20 ppm). |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |
Data from Analogue (N,2-dimethylaniline): ¹H NMR (CDCl₃) shows peaks at δ 7.13 (d), 6.75 (t), 6.69 (d) for aromatic protons, 2.96 (s, N-CH₃), and 2.21 (s, Ar-CH₃). ¹³C NMR shows peaks at δ 147.17, 129.82, 127.11, 121.82, 116.77, 109.05, 30.68 (N-CH₃), and 17.29 (Ar-CH₃).[9] The presence of fluorine in the target molecule will introduce characteristic C-F couplings and shift these values.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation data for structural elucidation.
| Technique | Expected Result |
| GC-MS (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 139.17. Fragmentation: Expect loss of a methyl group ([M-15]⁺) to be a major fragment ion, a characteristic fragmentation pathway for N-methyl anilines. |
| LC-MS (ESI+) | Protonated Molecule ([M+H]⁺): A strong signal at m/z = 140.18. |
Data from Analogue (2-Fluoro-5-methylaniline): The mass spectrum shows a molecular ion at m/z = 125.[10]
Chromatographic Purity (HPLC/UPLC)
High-performance liquid chromatography is the standard method for assessing purity and quantifying impurities.
Illustrative HPLC Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 10% B to 95% B over 15-20 minutes.
-
Detection: UV at 254 nm.
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Flow Rate: 1.0 mL/min.
Causality Insight: Formic acid is used as a mobile phase modifier to improve peak shape for basic compounds like anilines by ensuring they are consistently protonated. It is also volatile, making it compatible with mass spectrometry detection (LC-MS).[11]
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of a building block is defined by its utility. 5-Fluoro-N,2-dimethylaniline is a precursor for complex heterocyclic structures that are privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors.
Role in Heterocyclic Synthesis
Anilines are cornerstone reagents for the synthesis of pyrimidines, quinazolines, and benzimidazoles, which form the core of numerous approved and investigational kinase inhibitors. The N-methylaniline moiety can be readily coupled with a di-chlorinated heterocycle (like dichloropyrimidine) in a nucleophilic aromatic substitution (SNAr) reaction.
Sources
- 1. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. biosynth.com [biosynth.com]
- 4. biosynth.com [biosynth.com]
- 5. biosynth.com [biosynth.com]
- 6. 881848-77-7|5-Fluoro-N,2-dimethylaniline| Ambeed [ambeed.com]
- 7. britiscientific.com [britiscientific.com]
- 8. biosynth.com [biosynth.com]
- 9. anaxlab.com [anaxlab.com]
- 10. 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR spectrum [chemicalbook.com]
- 11. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

